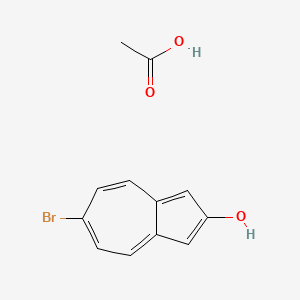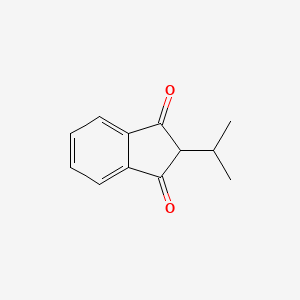
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- is an organic compound with a unique structure that includes an indene backbone substituted with a 2-(1-methylethyl) group
Méthodes De Préparation
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from indene derivatives. Common methods include Friedel-Crafts acylation followed by cyclization and oxidation steps.
Reaction Conditions: These reactions often require specific catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms, typically using hydrogenation catalysts.
Common Reagents and Conditions: These reactions often require specific reagents such as halogens, acids, or bases, and conditions like reflux or inert atmospheres.
Major Products: The products of these reactions vary widely, from simple substituted indenes to complex polycyclic structures.
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indene derivatives, such as 1H-Indene-1,3(2H)-dione and 2-methyl-1H-indene, share structural similarities but differ in their substituents and reactivity.
Uniqueness: The presence of the 2-(1-methylethyl) group in 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)- imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications.
This comprehensive overview provides a detailed understanding of 1H-Indene-1,3(2H)-dione, 2-(1-methylethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
134361-57-2 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-propan-2-ylindene-1,3-dione |
InChI |
InChI=1S/C12H12O2/c1-7(2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-7,10H,1-2H3 |
Clé InChI |
HHKUMLHELDDMIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


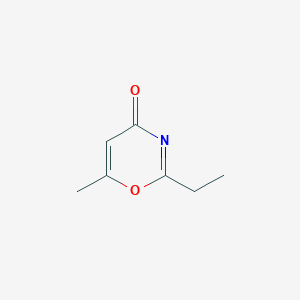
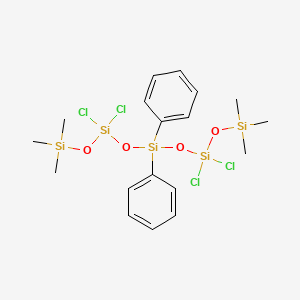
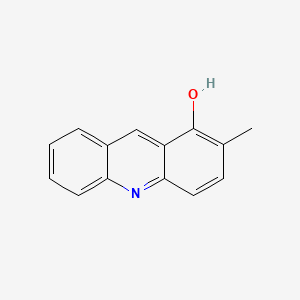
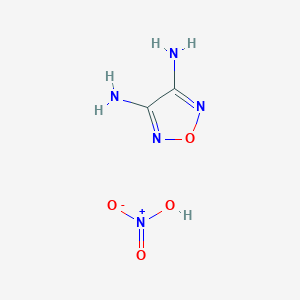
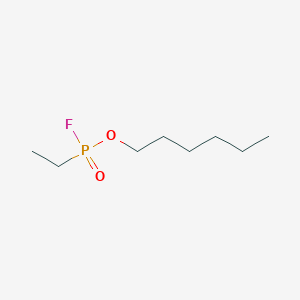
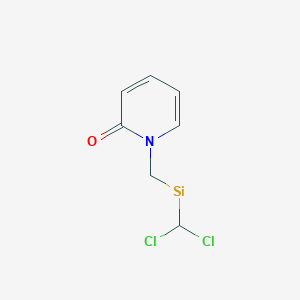
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![Ethyl 2-[(3-phenylmethoxyphenyl)methoxy]acetate](/img/structure/B14284381.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
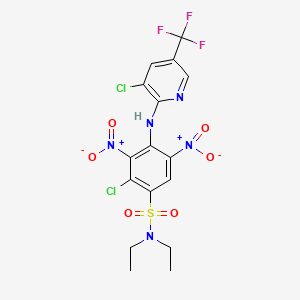
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
